molecular formula C24H46O4 B089886 Isodecyl isooctyl adipate CAS No. 110-28-1

Isodecyl isooctyl adipate

Cat. No. B089886
CAS RN: 110-28-1
M. Wt: 398.6 g/mol
InChI Key: IHXYISPZQCLSIX-UHFFFAOYSA-N
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Description

Isodecyl isooctyl adipate (IDIA) is a synthetic chemical compound that belongs to the class of adipates. It is used in various industries, including cosmetics, personal care products, and pharmaceuticals. IDIA is a clear, colorless liquid with a mild odor and low toxicity.

Scientific Research Applications

Isodecyl isooctyl adipate has a wide range of scientific research applications. It is used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. It is also used as a lubricant in the manufacturing of metalworking fluids and greases. Isodecyl isooctyl adipate is a common ingredient in cosmetics and personal care products, such as lotions, creams, and hair care products. Additionally, Isodecyl isooctyl adipate is used in the pharmaceutical industry as a solubilizer and emulsifier in drug formulations.

Mechanism of Action

The mechanism of action of Isodecyl isooctyl adipate is not fully understood, but it is believed to function as a plasticizer, lubricant, and emulsifier. It enhances the flexibility and durability of PVC and other polymers by reducing their glass transition temperature. Isodecyl isooctyl adipate also reduces friction and wear in metalworking fluids and greases. In cosmetics and personal care products, Isodecyl isooctyl adipate helps to emulsify and stabilize formulations, improve texture and spreadability, and enhance skin penetration of active ingredients.
Biochemical and Physiological Effects:
Isodecyl isooctyl adipate has been shown to have low acute toxicity and is generally considered safe for use in cosmetics and personal care products. However, some studies have suggested that Isodecyl isooctyl adipate may have endocrine-disrupting effects, particularly on estrogen receptors. Additionally, Isodecyl isooctyl adipate has been found to have some irritant and sensitizing effects on the skin.

Advantages and Limitations for Lab Experiments

Isodecyl isooctyl adipate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and easy to handle. However, Isodecyl isooctyl adipate has some limitations. It has a low boiling point and high vapor pressure, which can make it difficult to work with in certain experimental conditions. Additionally, Isodecyl isooctyl adipate may interfere with some analytical techniques, such as gas chromatography.

Future Directions

There are several future directions for research on Isodecyl isooctyl adipate. One area of interest is the potential endocrine-disrupting effects of Isodecyl isooctyl adipate and its metabolites. Further studies are needed to determine the extent of these effects and their potential health implications. Additionally, research is needed to develop safer and more effective plasticizers, lubricants, and emulsifiers for use in various industries. Finally, more research is needed to understand the environmental fate and effects of Isodecyl isooctyl adipate and its metabolites.

Synthesis Methods

Isodecyl isooctyl adipate is synthesized by the reaction of isodecanol and isooctyl alcohol with adipic acid. The reaction is catalyzed by sulfuric acid and takes place at a temperature of 120-130°C. The resulting product is purified by distillation and vacuum drying.

properties

IUPAC Name

6-O-(6-methylheptyl) 1-O-(8-methylnonyl) hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O4/c1-21(2)15-9-6-5-7-13-19-27-23(25)17-11-12-18-24(26)28-20-14-8-10-16-22(3)4/h21-22H,5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXYISPZQCLSIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOC(=O)CCCCC(=O)OCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067626
Record name Isodecyl isooctyl adipate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isodecyl isooctyl adipate

CAS RN

110-28-1, 31474-57-4, 68130-92-7
Record name 1-(6-Methylheptyl) 6-(8-methylnonyl) hexanedioate
Source CAS Common Chemistry
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Record name 6-Methylheptyl 8-methylnonyl adipate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, 1-isodecyl 6-isooctyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, mixed isodecyl and isooctyl esters
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, 1-isodecyl 6-isooctyl ester
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Record name Isodecyl isooctyl adipate
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Record name Isodecyl isooctyl adipate
Source European Chemicals Agency (ECHA)
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Record name 6-methylheptyl 8-methylnonyl adipate
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